molecular formula C12H10F2N2O2S B5322688 2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B5322688
M. Wt: 284.28 g/mol
InChI Key: QYXZMQXNOGUWQD-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C12H10F2N2O2S and a molecular weight of 284.28 g/mol It is characterized by the presence of two fluorine atoms, a methyl group attached to a pyridine ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and sulfonamide group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms, methyl group, and sulfonamide moiety, which confer distinct chemical and physical properties.

Properties

IUPAC Name

2,5-difluoro-N-(5-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c1-8-2-5-12(15-7-8)16-19(17,18)11-6-9(13)3-4-10(11)14/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXZMQXNOGUWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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